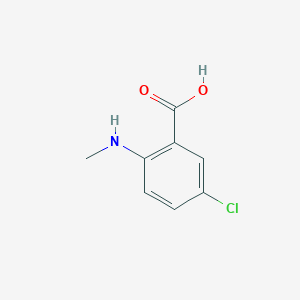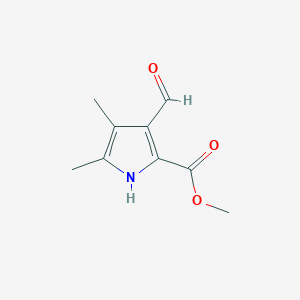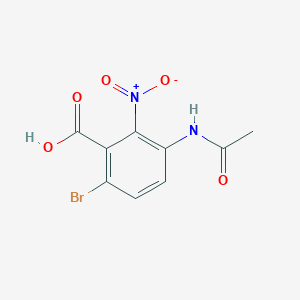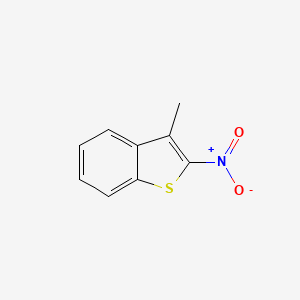
Ethyl 4-carbamothioylpiperidine-1-carboxylate
Overview
Description
Ethyl 4-carbamothioylpiperidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.3 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C9H16N2O2S. Detailed structural analysis would require more specific information such as bond lengths and angles, which might be available in specialized databases or scientific literature.Scientific Research Applications
Green Synthesis and Antitubercular Evaluation
Ethyl 4-carbamothioylpiperidine-1-carboxylate derivatives have been developed through a green synthesis approach. These derivatives show promising antibacterial and antitubercular activities, particularly against mycobacterium tuberculosis, including multidrug-resistant strains. Their synthesis in aqueous medium without a catalyst highlights their environmental friendliness and cost-effectiveness (Sekhar et al., 2020).
Enzymatic Resolution for Drug Production
This compound is used as an intermediate compound in the production of the drug doxazosin mesylate. It undergoes enzymatic resolution to isolate a specific enantiomer, demonstrating its importance in the pharmaceutical industry for producing high-purity drugs (Kasture et al., 2005).
Antibacterial and Immunobiological Activity
Derivatives of this compound exhibit notable antibacterial and immunobiological activities. Their synthesis and the study of their biological properties contribute significantly to the development of new therapeutic agents (Gein et al., 2016).
Synthetic Modifications and Antimicrobial Study
The antimicrobial properties of this compound derivatives have been extensively studied. These compounds show activity against a range of bacterial and fungal strains, underscoring their potential in treating various infections (Desai et al., 2019).
Application in Corrosion Inhibition
This compound derivatives have been applied as corrosion inhibitors, particularly in industrial settings like steel pickling processes. Their efficiency in preventing metal corrosion highlights their industrial significance (Dohare et al., 2017).
Role in Polymer Chemistry
These derivatives play a crucial role in polymer chemistry, particularly in enzymatically catalyzed oxidative polymerization processes. Their use in creating cross-linked polymers demonstrates their versatility in material science applications (Pang et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-carbamothioylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-2-13-9(12)11-5-3-7(4-6-11)8(10)14/h7H,2-6H2,1H3,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRHUQSLHUYWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465796 | |
| Record name | Ethyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337902-71-3 | |
| Record name | Ethyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















